N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide
Description
The compound "N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide" is a complex chemical entity known for its specific structural features and potential applications in various scientific fields. The presence of a chlorophenyl group and cyclopropyl ring suggests that the compound may possess unique chemical properties.
Properties
IUPAC Name |
N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-19(14-10-21-23(2)11-14)12-24(7-8-26-19)18(25)22-17-9-16(17)13-3-5-15(20)6-4-13/h3-6,10-11,16-17H,7-9,12H2,1-2H3,(H,22,25)/t16-,17+,19?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFIDOSSAKTMGW-PZEDNMLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)NC2CC2C3=CC=C(C=C3)Cl)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CCO1)C(=O)N[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide generally involves multi-step synthetic processes:
Synthesis of 2-(4-chlorophenyl)cyclopropyl compound: : This step involves cyclopropanation reactions typically using diazo compounds and metal catalysts.
Formation of pyrazole ring: : Pyrazole derivatives can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling reaction: : The final step might involve coupling the previously synthesized intermediates using various carboxylation or amidation reactions.
Industrial Production Methods
Industrial synthesis of such complex molecules usually relies on streamlined, large-scale batch or continuous flow processes. Automation, along with robust purification techniques, ensures the high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide can undergo a variety of chemical reactions:
Oxidation: : It can be oxidized to introduce oxygen functionalities.
Reduction: : The compound may be reduced to modify its electronic properties.
Substitution: : Various substitution reactions can occur on the chlorophenyl or morpholine rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reactions: : Organometallic reagents like Grignard reagents.
Major Products Formed
Oxidation and reduction of the compound can lead to hydroxylated or deoxygenated derivatives. Substitution reactions typically yield new derivatives with varying functional groups.
Scientific Research Applications
Chemistry
N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide is studied for its potential as a building block in synthetic organic chemistry.
Biology and Medicine
The compound is explored for its biological activity, particularly in the development of pharmaceutical agents. Its unique structure may interact with specific biological targets.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialized chemicals.
Mechanism of Action
The precise mechanism by which N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide exerts its effects depends on its application:
Molecular targets: : Enzymes, receptors, or other biomolecules that the compound can interact with.
Pathways involved: : Biochemical pathways that are altered or modulated by the compound.
Comparison with Similar Compounds
Similar Compounds List
2-(4-chlorophenyl)cyclopropyl derivatives
Pyrazole-containing morpholine derivatives
Carboxamide-based compounds
There you go! This compound is clearly a chemical marvel with many potential uses. Anything else you’d like to dig into?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
